molecular formula C15H17ClN2O4 B1352761 Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 475042-38-7

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1352761
CAS No.: 475042-38-7
M. Wt: 324.76 g/mol
InChI Key: KRXMBPNXXZLNMZ-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 475042-38-7) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClN2O4
  • Molecular Weight : 324.77 g/mol
  • CAS Number : 475042-38-7

The compound features a tetrahydropyrimidine core with a chloromethyl and methoxyphenyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For example, studies on similar compounds have shown:

  • Inhibition of Bacterial Growth : Compounds with a tetrahydropyrimidine structure have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds can be as low as 11 nM against certain Gram-positive bacteria .

Anticancer Potential

This compound has been evaluated for its cytotoxic effects against cancer cell lines:

  • Cytotoxicity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer models. The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents can significantly alter its potency:

Substituent TypeEffect on Activity
ChloromethylEnhances lipophilicity and potential interaction with cellular targets
Methoxy GroupMay improve solubility and bioavailability

Study 1: Antimicrobial Evaluation

A study conducted on related tetrahydropyrimidine derivatives showed that compounds with similar structures exhibited strong antibacterial activity against E. coli and Pseudomonas aeruginosa. The IC50 values ranged from 100 nM to 200 nM, indicating potent activity at low concentrations .

Study 2: Anticancer Activity

In another investigation, the compound's effects on various cancer cell lines were assessed. Results indicated that it could induce apoptosis in HeLa cells with an IC50 value of approximately 5 µM. This suggests potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(21-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMBPNXXZLNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391688
Record name ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475042-38-7
Record name ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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